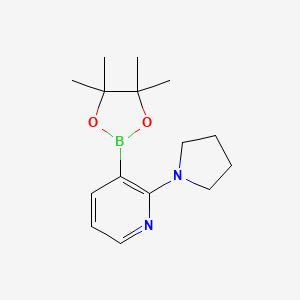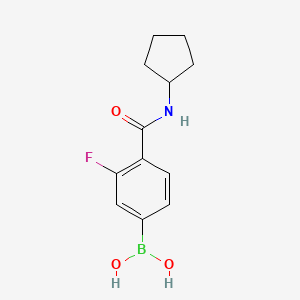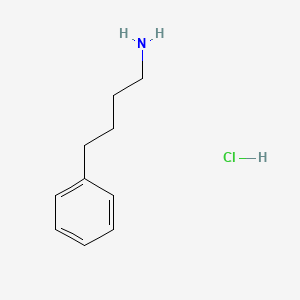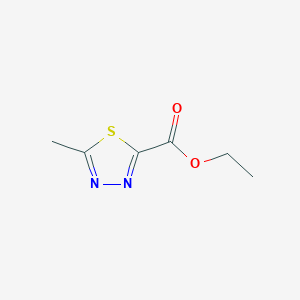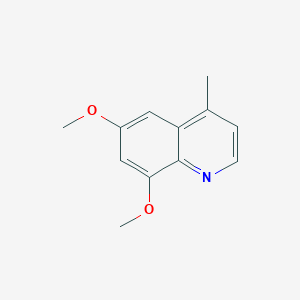![molecular formula C17H21NO B1451448 2-[4-(Sec-butyl)phenoxy]-4-methylaniline CAS No. 946683-58-5](/img/structure/B1451448.png)
2-[4-(Sec-butyl)phenoxy]-4-methylaniline
Descripción general
Descripción
2-[4-(Sec-butyl)phenoxy]-4-methylaniline, also known as 2-sec-butyl-4-methylaniline, is an aromatic amine compound that is used for a variety of purposes in scientific research. It is a colorless, volatile liquid that is soluble in most organic solvents, including alcohols, ethers, and ketones. It has a molecular weight of 214.3 g/mol and a boiling point of 74°C.
Aplicaciones Científicas De Investigación
1. Spin Interaction in Zinc Complexes Research on similar compounds like 2-tert-butyl-4-methoxy-6-[(pyridin-2-ylmethylimino)methyl]phenol has led to insights into the spin interaction in octahedral zinc complexes. These complexes exhibit unique properties, such as reversible oxidation of phenolates into phenoxyl radicals, and are characterized by UV-vis absorption bands and EPR spectroscopy. This can be crucial in understanding magnetic coupling and zero-field splitting in such systems (Orio et al., 2010).
2. Allosteric Modifiers of Hemoglobin Similar compounds have been investigated for their role as allosteric modifiers of hemoglobin. These studies have led to the discovery of compounds that can decrease the oxygen affinity of human hemoglobin, which could be significant in clinical areas like ischemia, stroke, or tumor radiotherapy (Randad et al., 1991).
3. Antioxidant Activities Investigations into compounds like bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, which bear structural similarities, have demonstrated significant antioxidant activities. This is particularly relevant in the context of their widespread use in the food industry and the manufacture of various products (Sokolove et al., 1986).
4. Electrochemical Oxidation Studies The electrochemical oxidation of related phenol compounds has been extensively studied, revealing insights into the formation of products derived from intermediate phenoxy radicals or phenoxonium ions. This has implications for understanding the electrochemical behavior of these compounds (Richards & Evans, 1977).
5. Radical-scavenging Activity Studies on orsellinates, which are structurally related, highlight their radical-scavenging activity, particularly in the context of natural sources like lichens. This is relevant for understanding the antioxidant properties of these compounds (Lopes et al., 2008).
6. Biotransformation by Bacteria The biotransformation of compounds like 4-sec-butylphenol by certain bacteria has been studied, revealing processes that resemble anaerobic metabolism based on modifications of the alkyl side chain. This research provides insights into environmental pollutant degradation (Hahn et al., 2013).
7. Anticorrosion Properties Schiff base compounds bearing a similar backbone to 2-[4-(Sec-butyl)phenoxy]-4-methylaniline have been synthesized and studied for their anticorrosion properties. This research is significant for developing new materials with enhanced durability and resistance to corrosion (Elemike et al., 2019).
Propiedades
IUPAC Name |
2-(4-butan-2-ylphenoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-13(3)14-6-8-15(9-7-14)19-17-11-12(2)5-10-16(17)18/h5-11,13H,4,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDUJCPMGCNJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Sec-butyl)phenoxy]-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)

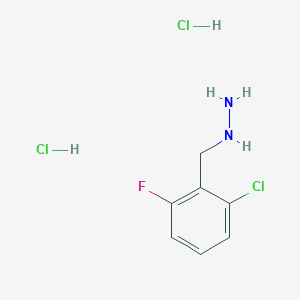
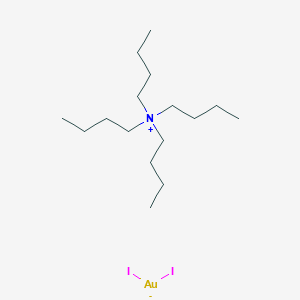
![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)
